![molecular formula C15H8Br2O3 B8035431 (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035431.png)
(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound features a benzofuran core with a dibromo-hydroxyphenyl substituent, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The dibromo substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Studies have indicated its activity against enzymes like 17β-hydroxysteroid dehydrogenase, which is involved in steroid metabolism .
Medicine
In medicine, the compound’s potential anti-inflammatory and anticancer properties are being investigated. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on 17β-hydroxysteroid dehydrogenase is attributed to hydrogen bonding interactions with the active site of the enzyme . This interaction disrupts the enzyme’s normal function, leading to a decrease in its activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyacetophenone: Similar in structure but lacks the benzofuran moiety.
3,5-Dibromo-4-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.
2-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1-indanone: Similar structure with an indanone core instead of benzofuran.
Uniqueness
The uniqueness of (2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one lies in its combination of the benzofuran core with the dibromo-hydroxyphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O3/c16-10-5-8(6-11(17)15(10)19)7-13-14(18)9-3-1-2-4-12(9)20-13/h1-7,19H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFXHJUCROCIG-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
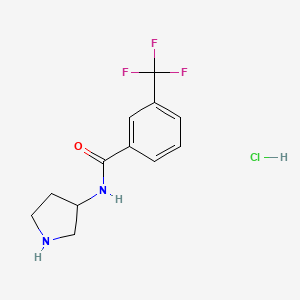
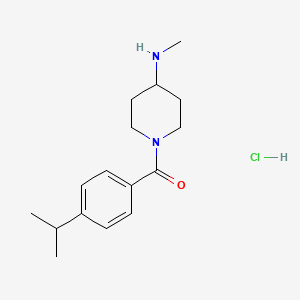
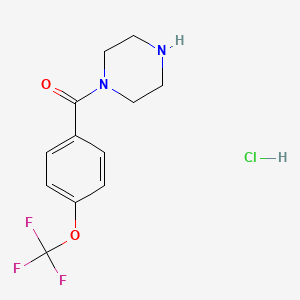
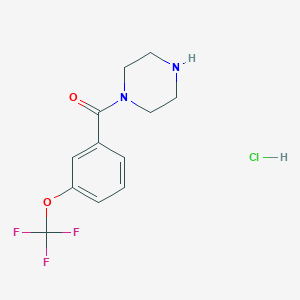
![(2S)-2-[[(9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B8035386.png)
![(8-Hydroxy-imidazo[1,2-a]pyridin-2-yl)-acetic acid, hydrochloride](/img/structure/B8035392.png)
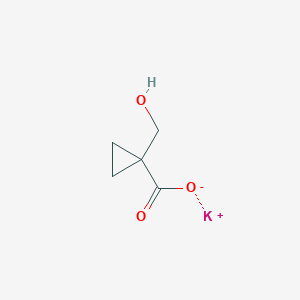
![7-[3-(2-Ethylpiperidin-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one](/img/structure/B8035406.png)
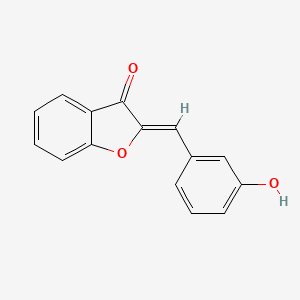
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035423.png)
![(2Z)-5-chloro-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035436.png)
![(2Z)-4,7-dichloro-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035446.png)
![(2Z)-4,7-dichloro-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035447.png)
![(2Z)-4,7-dichloro-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B8035450.png)
